(5-Methyl-4-phenyl-thiazol-2-yl)-hydrazine
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Overview
Description
(5-Methyl-4-phenyl-thiazol-2-yl)-hydrazine is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure This particular compound is characterized by a thiazole ring substituted with a methyl group at the 5-position, a phenyl group at the 4-position, and a hydrazine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-4-phenyl-thiazol-2-yl)-hydrazine typically involves the reaction of appropriate thiazole derivatives with hydrazine. One common method includes the following steps:
Starting Materials: The synthesis begins with 4-phenylthiazole, which is commercially available or can be synthesized from phenylthiourea and α-haloketones.
Methylation: The 4-phenylthiazole is methylated at the 5-position using methyl iodide in the presence of a base such as potassium carbonate.
Hydrazination: The resulting 5-methyl-4-phenylthiazole is then reacted with hydrazine hydrate under reflux conditions to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-4-phenyl-thiazol-2-yl)-hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or amines.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazones or amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
(5-Methyl-4-phenyl-thiazol-2-yl)-hydrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials, dyes, and polymers.
Mechanism of Action
The mechanism of action of (5-Methyl-4-phenyl-thiazol-2-yl)-hydrazine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The hydrazine group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
4-Phenylthiazole: Lacks the methyl and hydrazine groups, making it less reactive.
5-Methylthiazole: Lacks the phenyl and hydrazine groups, resulting in different chemical properties.
Thiazole-2-hydrazine: Lacks the methyl and phenyl groups, affecting its reactivity and applications.
Uniqueness
(5-Methyl-4-phenyl-thiazol-2-yl)-hydrazine is unique due to the combination of its substituents, which confer specific chemical reactivity and potential biological activity. The presence of both the methyl and phenyl groups enhances its stability and lipophilicity, while the hydrazine group provides a site for further chemical modifications.
Properties
IUPAC Name |
(5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c1-7-9(12-10(13-11)14-7)8-5-3-2-4-6-8/h2-6H,11H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSXBHGKPPJJGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NN)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1158451-26-3 |
Source
|
Record name | 2-hydrazinyl-5-methyl-4-phenyl-1,3-thiazole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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